N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
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Overview
Description
N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the field of neuroprotection and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of piperazine derivatives, followed by the introduction of methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This action is believed to contribute to its neuroprotective effects. Additionally, the compound may interact with other receptors and enzymes, modulating various signaling pathways involved in neuroprotection and cognitive function.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual methoxyphenyl and piperazine moieties contribute to its ability to interact with multiple molecular targets, making it a versatile compound for therapeutic applications.
Properties
Molecular Formula |
C27H31N3O5S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21-8-14-24(15-9-21)36(32,33)30(22-10-12-23(34-2)13-11-22)20-27(31)29-18-16-28(17-19-29)25-6-4-5-7-26(25)35-3/h4-15H,16-20H2,1-3H3 |
InChI Key |
XFXWRUWCMDPYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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